molecular formula C15H22O4 B14346007 2-(2,3,4-Trimethoxyphenyl)cyclohexanol CAS No. 92730-59-1

2-(2,3,4-Trimethoxyphenyl)cyclohexanol

Cat. No.: B14346007
CAS No.: 92730-59-1
M. Wt: 266.33 g/mol
InChI Key: RDBXVOVIDBTYAR-UHFFFAOYSA-N
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Description

2-(2,3,4-Trimethoxyphenyl)cyclohexanol is an organic compound that belongs to the class of alcohols It features a cyclohexanol moiety substituted with a 2,3,4-trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4-Trimethoxyphenyl)cyclohexanol typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with cyclohexanone in the presence of a reducing agent. One common method is the use of sodium borohydride (NaBH4) as the reducing agent, which facilitates the reduction of the carbonyl group to form the desired alcohol.

    Step 1 Formation of Intermediate:

    Step 2 Reduction:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4-Trimethoxyphenyl)cyclohexanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of cyclohexane derivatives.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 2-(2,3,4-Trimethoxyphenyl)cyclohexanone.

    Reduction: Formation of 2-(2,3,4-Trimethoxyphenyl)cyclohexane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,3,4-Trimethoxyphenyl)cyclohexanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3,4-Trimethoxyphenyl)cyclohexanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the trimethoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3,4-Trimethoxyphenyl)cycloheptanol
  • 2-(2,3,4-Trimethoxyphenyl)cyclopentanol
  • 2-(2,3,4-Trimethoxyphenyl)cyclohexanone

Uniqueness

2-(2,3,4-Trimethoxyphenyl)cyclohexanol is unique due to its specific combination of a cyclohexanol moiety with a trimethoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

92730-59-1

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

2-(2,3,4-trimethoxyphenyl)cyclohexan-1-ol

InChI

InChI=1S/C15H22O4/c1-17-13-9-8-11(14(18-2)15(13)19-3)10-6-4-5-7-12(10)16/h8-10,12,16H,4-7H2,1-3H3

InChI Key

RDBXVOVIDBTYAR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2CCCCC2O)OC)OC

Origin of Product

United States

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